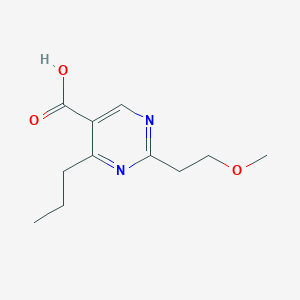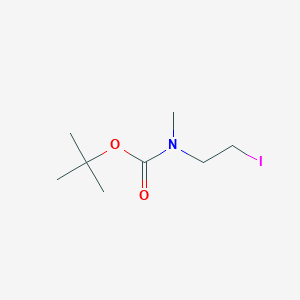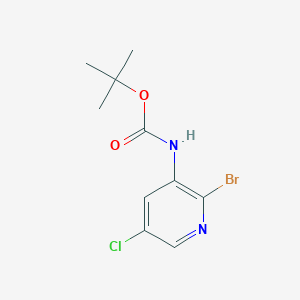
3-Morpholinopropanal hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholinopropanal hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂. It is a derivative of 3-Morpholinopropanal, which contains a morpholine ring attached to a propanal group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinopropanal hydrochloride typically involves the reaction of morpholine with propanal under controlled conditions. One common method includes the use of para-fluorobenzylamine and magnesium sulfate in tetrahydrofuran at room temperature, followed by reduction with sodium tetrahydroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality .
化学反応の分析
Types of Reactions
3-Morpholinopropanal hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
3-Morpholinopropanal hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes .
作用機序
The mechanism of action of 3-Morpholinopropanal hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. It may also participate in signaling pathways by modifying the activity of key proteins and enzymes involved in cellular processes .
類似化合物との比較
Similar Compounds
3-Morpholinopropanal: The parent compound without the hydrochloride group.
3-(N-morpholino)propanesulfonic acid: A similar compound with a sulfonic acid group instead of an aldehyde.
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: A compound with a similar morpholine ring structure but different functional groups
Uniqueness
3-Morpholinopropanal hydrochloride is unique due to its specific combination of a morpholine ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
特性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
3-morpholin-4-ylpropanal;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h5H,1-4,6-7H2;1H |
InChIキー |
BNMDGSPLKKODEL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCC=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


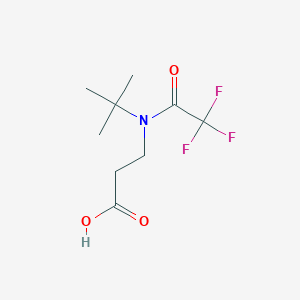
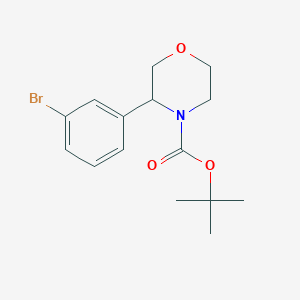
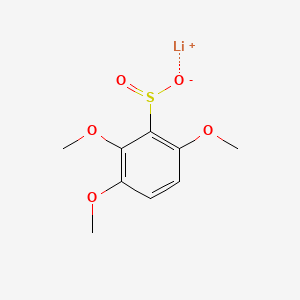
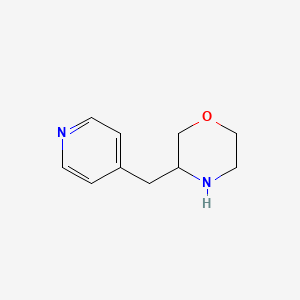

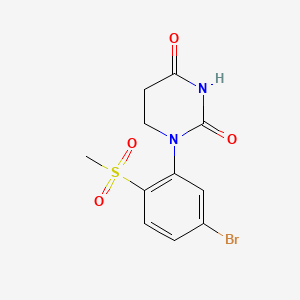
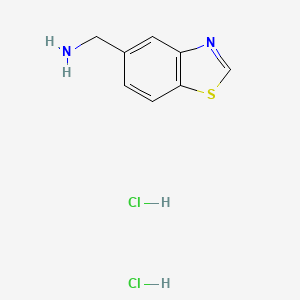
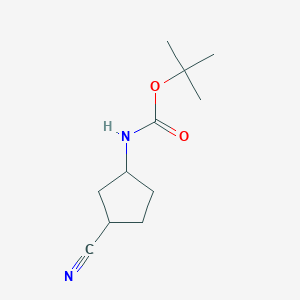
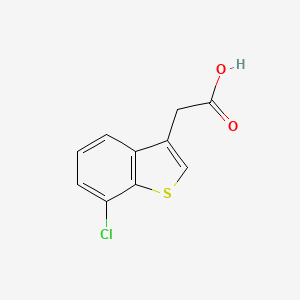
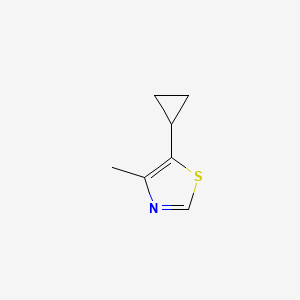
![2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B13493438.png)
